2-Methyl-1-(thiazol-2-yl)propan-2-ol
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Overview
Description
2-Methyl-1-(thiazol-2-yl)propan-2-ol is an organic compound that features a thiazole ring, a methyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiazol-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpropan-2-ol with thiazole derivatives under specific conditions. For instance, the reaction may be carried out in the presence of a catalyst such as silica sulfuric acid (SSA) in glycerol .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-1-(thiazol-2-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-propan-d9-ol: A deuterated analog used in research.
2-Methoxy-6-{[(1,3-thiazol-2-yl)amino]methyl}phenol: A related compound with similar structural features.
Uniqueness
2-Methyl-1-(thiazol-2-yl)propan-2-ol is unique due to its specific combination of a thiazole ring and a hydroxyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
2-methyl-1-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NOS/c1-7(2,9)5-6-8-3-4-10-6/h3-4,9H,5H2,1-2H3 |
InChI Key |
MTAODEKILPCPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=CS1)O |
Origin of Product |
United States |
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